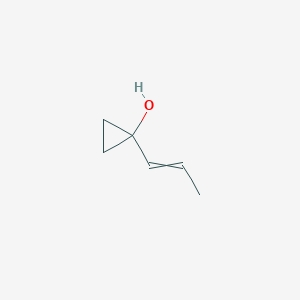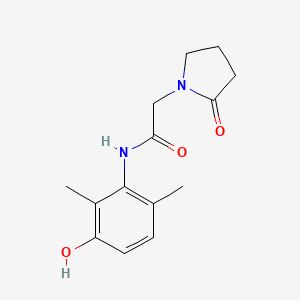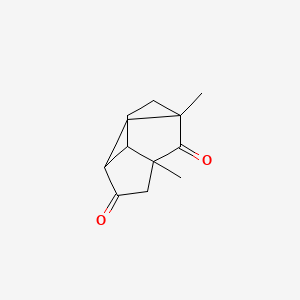
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione is an organic compound with the molecular formula C11H16O2. It is a derivative of indene and is characterized by its unique structure, which includes a hexahydro-1H-1,5-methanoindene core with two methyl groups at positions 3a and 5, and two ketone groups at positions 2 and 4 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the hexahydroindene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and specific reagents are often employed to ensure the efficiency and selectivity of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl groups and other positions on the indene core can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism by which 3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the compound’s structure and the nature of its interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7A-Dimethylhexahydro-1H-indene-1,5(4H)-dione
- 7-Methoxy-3A-methyl-2,3,3A,7A-tetrahydro-1H-indene-1,5(4H)-dione
- 4-Bromo-7A-methylhexahydro-1H-indene-1,5(4H)-dione
Uniqueness
3a,5-Dimethylhexahydro-1H-1,5-methanoindene-2,4-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
178491-44-6 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1,3-dimethyltricyclo[4.3.1.03,7]decane-2,5-dione |
InChI |
InChI=1S/C12H16O2/c1-11-4-3-8-7(5-11)9(13)6-12(8,2)10(11)14/h7-8H,3-6H2,1-2H3 |
Clave InChI |
CXLDNAVSKBTHDT-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1)C(=O)CC3(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)

![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
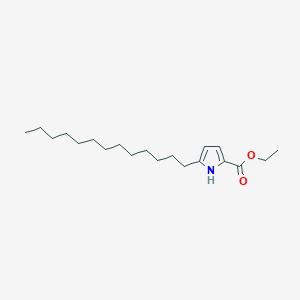
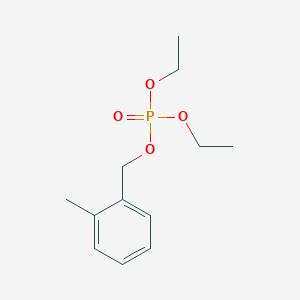
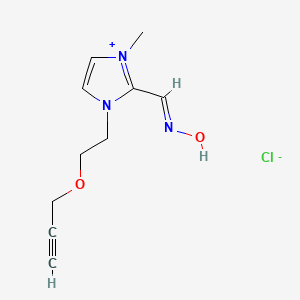
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)


